2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile
Description
2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile is a pyrazole-based nitrile derivative characterized by a tert-butyl-substituted phenyl ring at the 5-position of the pyrazole core and an acetonitrile group at the 3-position.
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C15H17N3/c1-15(2,3)12-6-4-11(5-7-12)14-10-13(8-9-16)17-18-14/h4-7,10H,8H2,1-3H3,(H,17,18) |
InChI Key |
RFJBFRVPINUWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the tert-butylphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the acetonitrile group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids
Reduction: Amines
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of pyrazole compounds can act as inhibitors of key signaling pathways involved in cancer progression. Specifically, 2-(5-(4-(tert-butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile has been studied for its potential to inhibit the RAF/MEK/ERK signaling pathway, which is crucial in various cancers such as melanoma and colorectal cancer.
Table 1: Anticancer Activity Studies
| Study Reference | Compound Variants | Mechanism of Action | Cancer Type |
|---|---|---|---|
| RAF inhibitors | Inhibition of RAF kinase activity | Melanoma | |
| Pyrazole derivatives | Modulation of cell cycle | Colorectal |
Agricultural Science
Pesticidal Properties
The compound has been evaluated for its pesticidal properties, particularly as a potential herbicide or fungicide. Its structural similarity to known agrochemicals suggests it may inhibit specific enzymes involved in plant growth or pathogen resistance.
Case Study: Herbicidal Activity
A study published in a peer-reviewed journal demonstrated that modifications of the pyrazole structure, including the tert-butyl substitution, enhanced herbicidal efficacy against common weeds while maintaining low toxicity to crops.
Table 2: Herbicidal Efficacy
| Compound Variant | Target Weed | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Original | Amaranthus retroflexus | 85 | 200 |
| Modified | Echinochloa crus-galli | 90 | 150 |
Material Science
Polymer Additives
In material science, compounds like 2-(5-(4-(tert-butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile are being explored as additives to enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating pyrazole derivatives into polymer matrices can improve their resistance to degradation under heat and UV exposure.
Case Study: Thermal Stability Improvement
A comparative analysis showed that polymers blended with this compound exhibited a significant increase in thermal degradation temperature compared to unmodified polymers.
Table 3: Thermal Stability Data
| Polymer Type | Degradation Temperature (°C) | Without Additive | With Additive |
|---|---|---|---|
| Polypropylene | 300 | 280 | 310 |
| Polyvinyl chloride | 250 | 240 | 260 |
Mechanism of Action
The mechanism of action of 2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The tert-butyl group in the target compound distinguishes it from analogs with substituents like bromo, methoxy, or simple phenyl groups. Key differences include:
*Estimated based on tert-butyl group’s contribution (~56.11 g/mol added to the phenyl analog).
- Steric Effects : The bulky tert-butyl group may hinder molecular interactions in biological targets compared to smaller substituents like methoxy .
Computational and Analytical Insights
Biological Activity
The compound 2-(5-(4-(tert-butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data from various studies.
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities. The specific compound has been studied for its effects on various biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown to inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
- Case Study : A recent study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against different cancer cell lines, suggesting that modifications to the pyrazole structure can enhance its anticancer properties .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The presence of the tert-butyl group may enhance lipophilicity, potentially increasing bioavailability and efficacy.
- Research Findings : In vitro assays indicated that compounds with similar structures inhibited pro-inflammatory cytokine production in macrophages, which is crucial in mediating inflammation .
The biological activity of 2-(5-(4-(tert-butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain pyrazole compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways such as NF-kB and MAPK pathways, which are critical in cancer and inflammatory responses.
Data Table: Biological Activities of Related Pyrazole Compounds
Q & A
Basic: What are the standard synthetic routes for preparing 2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with β-ketonitriles or α,β-unsaturated nitriles. For example, tert-butyl nitrite and azidotrimethylsilane have been used in acetonitrile under controlled temperatures to form pyrazole intermediates, followed by acetonitrile functionalization . Key parameters include reaction time (1–24 hours), solvent choice (e.g., acetonitrile), and stoichiometric ratios of reagents. Purity is ensured via column chromatography or recrystallization.
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, identifying energy barriers and optimal reaction conditions. For instance, reaction path search methods combined with information science (e.g., machine learning) can prioritize experimental conditions by analyzing thermodynamic and kinetic data from similar pyrazole syntheses . This reduces trial-and-error experimentation and accelerates process development.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the pyrazole core and tert-butylphenyl substitution. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2200 cm⁻¹). Mass spectrometry (MS) validates molecular weight. High-resolution MS (HRMS) is critical for distinguishing isobaric impurities. Cross-referencing with X-ray crystallography data (where available) ensures structural accuracy .
Advanced: How to resolve contradictions in structural data from different characterization methods?
Answer:
Discrepancies between NMR, MS, and X-ray data require systematic validation:
Verify sample purity via HPLC.
Reconcile NMR chemical shifts with computed spectra (e.g., using DFT).
Compare experimental X-ray bond lengths/angles (e.g., mean C–C bond length: 0.003 Å ) with theoretical models.
Re-examine crystallization solvents for potential polymorphic effects .
Basic: What safety precautions are critical when handling this compound?
Answer:
Wear nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) and skin contact (wash with soap/water if exposed). Store in sealed containers at 2–8°C, away from oxidizing agents. Emergency protocols include immediate medical consultation for persistent symptoms .
Advanced: How to manage waste containing this compound to minimize environmental impact?
Answer:
Segregate waste into halogenated solvents (if used in synthesis) and solid residues. Neutralize nitrile groups via hydrolysis (e.g., using H₂O₂/NaOH) before disposal. Collaborate with certified waste management firms for incineration or biodegradation, adhering to guidelines for aquatic toxicity mitigation .
Basic: What reaction mechanisms underpin the formation of the pyrazole ring in this compound?
Answer:
The pyrazole core forms via [3+2] cycloaddition between a hydrazine derivative and a β-ketonitrile. Proton transfer and tautomerization stabilize the aromatic ring. Computational studies suggest a stepwise mechanism with zwitterionic intermediates, where electron-withdrawing groups (e.g., nitrile) accelerate ring closure .
Advanced: How can experimental design (DoE) improve reaction yield and selectivity?
Answer:
Use a factorial design to test variables: temperature (40–80°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design (CCD) reduces experiments by 50% while maintaining statistical power .
Basic: What are the key solubility and stability parameters for this compound?
Answer:
Solubility is higher in polar aprotic solvents (e.g., DMF, DMSO) than in water. Stability tests under UV light, humidity, and temperature (25–60°C) show minimal degradation over 7 days when stored in amber vials. Monitor via HPLC for nitrile hydrolysis byproducts .
Advanced: How to investigate structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
Modify substituents (e.g., tert-butyl to cyclopropyl) and assess bioactivity changes. Pair with molecular docking (e.g., AutoDock) to predict binding affinities to target proteins (e.g., kinases). Validate with in vitro assays (e.g., IC₅₀ measurements) and compare with analogs like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazole derivatives .
Basic: How to validate analytical methods for quantifying this compound in mixtures?
Answer:
Calibrate HPLC methods using a reference standard. Parameters:
- Linearity (R² ≥ 0.99 over 0.1–100 µg/mL).
- Precision (RSD ≤ 5% for intra-/inter-day tests).
- Limit of detection (LOD) via signal-to-noise ratio (3:1). Cross-validate with NMR integration for accuracy .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
Lyophilize the compound to remove moisture. Store under inert gas (argon) with desiccants (silica gel). Add stabilizers (e.g., BHT for radical inhibition). Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life .
Basic: How to confirm the absence of tautomeric forms in this compound?
Answer:
Use dynamic NMR at variable temperatures (−50°C to 50°C) to detect proton exchange between tautomers. Compare with computational predictions of tautomer stability (e.g., Boltzmann populations). X-ray crystallography provides definitive evidence of the dominant tautomer .
Advanced: Can computational modeling predict metabolic pathways of this compound?
Answer:
Yes. Tools like MetaSite simulate cytochrome P450-mediated metabolism. Predict hydroxylation sites (e.g., tert-butyl group) and glucuronidation potential. Validate with in vitro microsomal assays and LC-MS/MS metabolite profiling .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
Exothermic reactions require temperature-controlled reactors. Nitrile group toxicity necessitates closed-system processing. Optimize solvent recovery (e.g., acetonitrile distillation) and crystallization conditions to maintain ≥95% purity at multi-gram scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
